Rac-(3r,5s)-5-[(methylamino)methyl]pyrrolidin-3-ol dihydrochloride
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Overview
Description
Rac-(3r,5s)-5-[(methylamino)methyl]pyrrolidin-3-ol dihydrochloride is a chiral compound with significant applications in various fields, including medicinal chemistry and organic synthesis. This compound features a pyrrolidine ring substituted with a methylamino group and a hydroxyl group, making it a versatile intermediate in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rac-(3r,5s)-5-[(methylamino)methyl]pyrrolidin-3-ol dihydrochloride typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions involving appropriate precursors such as amino acids or other nitrogen-containing compounds.
Introduction of Substituents: The methylamino group and hydroxyl group are introduced through selective functionalization reactions. This can involve the use of reagents like methylamine and hydroxylating agents under controlled conditions to ensure the correct stereochemistry.
Purification and Crystallization: The final product is purified through techniques such as recrystallization and chromatography to obtain the dihydrochloride salt.
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic routes mentioned above. This includes optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and reduce costs.
Chemical Reactions Analysis
Types of Reactions
Rac-(3r,5s)-5-[(methylamino)methyl]pyrrolidin-3-ol dihydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes using oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction: The compound can be reduced to form amines or alcohols using reducing agents such as LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride).
Substitution: The methylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: PCC, KMnO4
Reducing Agents: LiAlH4, NaBH4
Nucleophiles: Various nucleophiles depending on the desired substitution product
Major Products
Oxidation Products: Ketones, aldehydes
Reduction Products: Amines, alcohols
Substitution Products: Varied depending on the nucleophile used
Scientific Research Applications
Rac-(3r,5s)-5-[(methylamino)methyl]pyrrolidin-3-ol dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and chiral catalysts.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic effects, including as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Rac-(3r,5s)-5-[(methylamino)methyl]pyrrolidin-3-ol dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biochemical effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
3-amino-5-methylisoxazole: Another nitrogen-containing heterocycle with similar reactivity.
3(5)-aminopyrazoles: Known for their versatility in organic synthesis and medicinal chemistry.
Uniqueness
Rac-(3r,5s)-5-[(methylamino)methyl]pyrrolidin-3-ol dihydrochloride is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and biological activity compared to other similar compounds. Its chiral nature makes it particularly valuable in the synthesis of enantiomerically pure compounds and chiral catalysts.
Properties
IUPAC Name |
(3R,5S)-5-(methylaminomethyl)pyrrolidin-3-ol;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O.2ClH/c1-7-3-5-2-6(9)4-8-5;;/h5-9H,2-4H2,1H3;2*1H/t5-,6+;;/m0../s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEBVIQPIXQXDPX-KXSOTYCDSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1CC(CN1)O.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC[C@@H]1C[C@H](CN1)O.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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